molecular formula C21H16FN5O2 B2933572 3-(4-fluorophenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea CAS No. 2310146-52-0

3-(4-fluorophenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea

Cat. No.: B2933572
CAS No.: 2310146-52-0
M. Wt: 389.39
InChI Key: YXASFLPZDKNTMD-UHFFFAOYSA-N
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Description

This urea derivative features a 4-fluorophenyl group linked via a urea bridge to a 4-(pyrimidin-4-yloxy)phenyl moiety, with the pyrimidine ring substituted at the 6-position by a 1H-pyrrol-1-yl group. The compound’s design integrates fluorinated aromatic systems and heterocyclic motifs, which are common in kinase inhibitors and receptor modulators to enhance binding affinity and metabolic stability .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[4-(6-pyrrol-1-ylpyrimidin-4-yl)oxyphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O2/c22-15-3-5-16(6-4-15)25-21(28)26-17-7-9-18(10-8-17)29-20-13-19(23-14-24-20)27-11-1-2-12-27/h1-14H,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXASFLPZDKNTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=NC=N2)OC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea typically involves the following steps:

    Formation of the pyrimidine intermediate: This can be achieved by reacting 4-chloropyrimidine with 1H-pyrrole in the presence of a base such as potassium carbonate.

    Coupling with 4-fluoroaniline: The pyrimidine intermediate is then coupled with 4-fluoroaniline using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione derivatives, while substitution of the fluorine atom may result in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-fluorophenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into the mechanisms of various biochemical processes.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. This could include its use as an anticancer agent, antiviral compound, or treatment for other diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea likely involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine and pyrimidine moieties may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Urea/Thiourea Families

Table 1: Key Structural Analogues and Their Properties
Compound Name/ID Core Structure Differences Bioactivity/Notes Source
1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea (14d) Replaces pyrimidine with piperidin-4-yloxy; sulfonyl group instead of pyrrole No direct bioactivity reported; synthesized in 55.2% yield
SR10847 (1-(2-aminoethyl)-1-(4-chlorophenyl)-3-(4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)urea) Pyrrolo[2,3-d]pyrimidine core; chloro-substituted phenyl LIMK1 IC₅₀ = 21 nM; cell-based microtubule stabilization observed
1u (1-(3-Chlorophenyl)-3-(4-((1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea) Pyrazolo[3,4-d]pyrimidine scaffold; 3-chlorophenyl substituent BRAFV600E inhibition (IC₅₀ = 12 nM); anti-proliferative activity in A375 cells
7d (1-(4-cyanophenyl)-3-(3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)phenyl)urea) Pyrrolidinyl-pyrimidine; cyanophenyl group Potent CB1 allosteric modulator (EC₅₀ = 0.8 μM)
CHEMBL574738 (1-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]urea) Ethylpiperazine and trifluoromethyl groups; methylamino-pyrimidine LRRK2 inhibitor (pKi = 6.0)
Key Observations:
  • Pyrimidine Substitutions: The 1H-pyrrol-1-yl group in the target compound distinguishes it from analogues with pyrrolidinyl (7d) or methylamino (CHEMBL574738) substituents. Pyrrole’s planar structure may enhance π-π stacking in kinase binding pockets compared to bulkier aliphatic groups .
  • Fluorophenyl vs. Chlorophenyl/Trifluoromethylphenyl : The 4-fluorophenyl group in the target compound likely improves metabolic stability over chlorophenyl (SR10847) or trifluoromethylphenyl (1v in ) derivatives, balancing lipophilicity and solubility .
  • Urea Linkage : All compounds retain the urea bridge critical for hydrogen bonding with targets (e.g., ATP-binding pockets in kinases), but substituent positioning alters selectivity. For example, pyrazolo[3,4-d]pyrimidine-based 1u shows BRAF-specific inhibition, whereas pyrrole-pyrimidine systems may favor LIMK or LRRK2 .

Biological Activity

3-(4-fluorophenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea is a synthetic organic compound categorized as a urea derivative. Its unique structural features, including the presence of a fluorine atom and a pyrimidine moiety, suggest potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrimidine Intermediate : This is achieved by reacting 4-chloropyrimidine with 1H-pyrrole in the presence of a base such as potassium carbonate.
  • Coupling with 4-Fluoroaniline : The pyrimidine intermediate is coupled with 4-fluoroaniline using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the desired urea derivative.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine and pyrimidine groups enhance binding affinity and specificity, potentially leading to modulation of various biochemical pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related urea derivatives have shown:

  • IC50 Values : Compounds demonstrated IC50 values in the low micromolar range against A549 (lung cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) cell lines. For example, one derivative showed an IC50 of 2.39 μM against A549 cells, comparable to established drugs like sorafenib (IC50 = 2.12 μM) .

Enzyme Inhibition

The compound is also being explored for its potential as an enzyme inhibitor. The structural characteristics allow it to form hydrogen bonds with target proteins, which can inhibit their activity. Molecular docking studies have indicated strong interactions between the urea moiety and active sites of various enzymes .

Case Studies

Several studies have focused on the biological evaluation of urea derivatives related to this compound:

StudyCompoundCell LineIC50 (μM)
Viegas-Junior et al. (2020)1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA5492.39 ± 0.10
Viegas-Junior et al. (2020)SorafenibA5492.12 ± 0.18
Viegas-Junior et al. (2020)1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaHCT1163.90 ± 0.33
Viegas-Junior et al. (2020)SorafenibHCT1162.25 ± 0.71

These findings suggest that derivatives of this compound could serve as promising candidates for further development as anticancer agents.

Q & A

Basic Question: What synthetic methodologies are recommended for the preparation of 3-(4-fluorophenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea?

Answer:
Synthesis typically involves multi-step protocols, including:

  • Coupling reactions : Use of chloranil as an oxidizing agent in xylene under reflux (25–30 hours) to form pyrimidine intermediates .
  • Purification : Post-reaction treatment with 5% NaOH to isolate organic layers, followed by repeated washing and recrystallization from methanol for purity .
  • Intermediate characterization : Confirm intermediate structures via NMR and IR spectroscopy before proceeding to urea bond formation .

Advanced Question: How can researchers optimize reaction conditions to improve yield and selectivity for this compound?

Answer:
Optimization strategies include:

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for urea bond formation to enhance solubility of aromatic intermediates.
  • Catalyst selection : Evaluate palladium-based catalysts for Suzuki-Miyaura coupling of fluorophenyl groups .
  • Reaction monitoring : Use HPLC-MS to track byproduct formation and adjust stoichiometry or temperature dynamically .

Basic Question: What analytical techniques are critical for structural confirmation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions on the phenyl and pyrimidine rings .
  • X-ray crystallography : Resolve crystal structures to confirm spatial arrangement, as demonstrated in analogous fluorophenyl-pyrazole derivatives .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced Question: How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

Answer:

  • Analog synthesis : Systematically modify substituents (e.g., fluorophenyl to trifluoromethylphenyl) and assess bioactivity .
  • Computational modeling : Perform molecular docking to predict binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina .
  • Biological assays : Use dose-response curves in enzyme inhibition studies to quantify IC₅₀ values for each analog .

Basic Question: What experimental design principles apply to pharmacological studies of this compound?

Answer:

  • Randomized block designs : Assign treatment groups (e.g., compound vs. control) randomly to minimize bias, as seen in split-plot agricultural studies .
  • Replicates : Use ≥4 replicates per group to ensure statistical power .
  • Positive/negative controls : Include known inhibitors and vehicle-only groups to validate assay conditions .

Advanced Question: How should researchers address contradictions in solubility vs. bioactivity data for this compound?

Answer:

  • Solubility enhancement : Test co-solvents (e.g., PEG-400) or formulate as nanoparticles to improve bioavailability without altering activity .
  • Data normalization : Express bioactivity relative to solubility limits (e.g., µM/mg solubility) to distinguish intrinsic efficacy from formulation artifacts .
  • Comparative studies : Cross-validate results across multiple cell lines or in vivo models to rule out system-specific effects .

Advanced Question: What methodologies are recommended for identifying degradation products under environmental conditions?

Answer:

  • Hydrolytic stability assays : Incubate the compound in buffers (pH 3–9) at 37°C for 48 hours, followed by LC-MS/MS to identify hydrolyzed urea bonds .
  • Photodegradation studies : Expose to UV light (254 nm) and analyze products via high-resolution mass spectrometry .
  • Ecotoxicity screening : Use Daphnia magna or algal models to assess the impact of degradation products on aquatic ecosystems .

Basic Question: How can researchers assess the compound’s potential for off-target interactions?

Answer:

  • Panel screening : Test against a panel of 50+ kinases or GPCRs to identify unintended targets .
  • Thermal shift assays : Measure protein thermal stability shifts upon compound binding to detect weak interactions .
  • Transcriptomics : Perform RNA sequencing on treated cells to identify dysregulated pathways .

Advanced Question: What strategies are effective for resolving low solubility in aqueous buffers during in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizers to maintain compound stability .
  • pH adjustment : Prepare buffers at pH 6.5–7.4 to exploit ionization of the urea moiety for enhanced solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve dispersion .

Advanced Question: How can computational methods predict environmental persistence and bioaccumulation?

Answer:

  • QSAR modeling : Use tools like EPI Suite to estimate logP (lipophilicity) and biodegradation half-lives .
  • Molecular dynamics simulations : Predict adsorption to soil organic matter or microplastics .
  • In silico toxicity : Apply ADMET predictors (e.g., admetSAR) to flag potential ecotoxicological risks .

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